molecular formula C15H15FO B1302445 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol

Cat. No.: B1302445
CAS No.: 64820-95-7
M. Wt: 230.28 g/mol
InChI Key: QCPOHBUIIOWWEC-UHFFFAOYSA-N
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Description

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol (CAS: 64820-95-7, MF: C₁₅H₁₅FO) is a secondary alcohol featuring a biphenyl scaffold substituted with a fluorine atom at the 2'-position and a propanol group at the 4-position. This compound is synthesized via reduction of its ketone precursor, 1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one (CAS: 37989-92-7), using methods such as catalytic hydrogenation or organometallic reduction (e.g., phenyllithium) . The fluorine substituent enhances lipophilicity and influences electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPOHBUIIOWWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372411
Record name 1-[4-(2-fluorophenyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64820-95-7
Record name 1-[4-(2-fluorophenyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Construction via Suzuki Coupling

The biphenyl scaffold with a fluorine substituent is typically constructed by palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide and an arylboronic acid. The mechanism involves:

  • Oxidative addition of the aryl halide to Pd(0)
  • Transmetalation with the arylboronic acid in the presence of a base (e.g., sodium tert-butoxide or carbonate salts)
  • Reductive elimination to form the biphenyl C–C bond and regenerate Pd(0)

This method provides high yields and functional group tolerance, including fluorine substituents on the aromatic rings.

Friedel-Crafts Acylation to Introduce the Propanone Group

The biphenyl intermediate is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve:

  • Cooling the reaction mixture to 5–10 °C before slow addition of aluminum chloride
  • Stirring at room temperature for 4–6 hours
  • Quenching with water and workup to isolate the ketone product

This step introduces the propan-1-one moiety at the 4-position of the biphenyl ring.

Representative Data for Ketone Synthesis

Step Reagents & Conditions Yield (%) Notes
Suzuki Coupling Aryl halide + arylboronic acid, Pd catalyst, base, RT, N2 atmosphere 80–90 Efficient biphenyl formation
Friedel-Crafts Acylation Biphenyl + propionyl chloride, AlCl3, 5–10 °C to RT, 4–6 h 57 Moderate to good yield, scalable

Reduction of Ketone to 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol

The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH4) in an aqueous or alcoholic medium. Key parameters include:

  • Cooling the ketone solution to 0–15 °C before slow addition of NaBH4
  • Stirring at room temperature for 2–4 hours
  • Workup involving extraction with ethyl acetate, washing, drying, and purification

This reduction is chemoselective and mild, preserving the fluorine substituent and biphenyl structure.

Typical Reduction Conditions and Yields

Parameter Condition/Value
Reducing agent Sodium borohydride (0.5–0.6 eq)
Solvent Dichloromethane, ethanol, or THF
Temperature 0–15 °C during addition, RT stirring
Reaction time 2–4 hours
Yield 70–85%

Purification and Characterization

The final product, this compound, is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures. Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents & Conditions Product Yield (%) Reference
1 Suzuki Coupling Aryl halide + arylboronic acid, Pd catalyst, base 2'-Fluoro biphenyl intermediate 80–90
2 Friedel-Crafts Acylation Propionyl chloride, AlCl3, 5–10 °C to RT, 4–6 h 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one 57
3 Reduction NaBH4, 0–15 °C addition, RT stirring, organic solvent This compound 70–85

Research Findings and Notes

  • The Suzuki coupling step is critical for introducing the fluorinated biphenyl moiety with high regioselectivity and yield.
  • Friedel-Crafts acylation using propionyl chloride and aluminum chloride is a classical and effective method to install the propanone group on the biphenyl ring.
  • Sodium borohydride reduction is preferred for its mildness and selectivity, avoiding over-reduction or defluorination.
  • The overall synthetic route is scalable and uses commercially available reagents, making it suitable for both laboratory and industrial applications.
  • Alternative methods such as catalytic hydrogenation or other reducing agents have been explored but sodium borohydride remains the most practical for this substrate.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst) are commonly employed.

    Substitution: Strong nucleophiles such as NaOH (Sodium hydroxide) or NaNH₂ (Sodium amide) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one or 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid.

    Reduction: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Functional Group Substituent Position Molecular Weight (g/mol) CAS Number
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol C₁₅H₁₅FO Secondary alcohol 2'-F, 4-propanol 230.28 64820-95-7
1-([1,1'-biphenyl]-4-yl)propan-1-ol C₁₅H₁₆O Secondary alcohol 4-propanol 212.29 Not provided
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one C₁₅H₁₃FO Ketone 2'-F, 4-propanone 228.26 37989-92-7
Flurbiprofen (2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoic acid) C₁₅H₁₃FO₂ Carboxylic acid 2'-F, 4-propanoic acid 244.26 5104-49-4
(±)-2-(2-Fluoro[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₅H₂₅FNO Amide 2'-F, 4-propanamide 386.47 M1319 (Molbank)

Key Observations :

  • The fluorine atom at the 2'-position in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like 1-([1,1'-biphenyl]-4-yl)propan-1-ol .
  • Amide derivatives (e.g., (±)-2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide) exhibit enhanced metabolic stability due to the amide bond, making them more suitable for pharmaceutical applications .

Key Observations :

  • The target alcohol is synthesized in high yields (~80–90%) via straightforward reduction of its ketone precursor .
  • Brominated analogs (e.g., 1-(4-bromophenyl)propan-1-one) show lower yields (55–81%) due to steric and electronic challenges in cross-coupling reactions .
  • Microwave-assisted synthesis improves efficiency for flurbiprofen derivatives, reducing reaction times from hours to minutes .
Table 3: Property Comparison
Compound LogP Boiling Point (°C) Solubility Bioactivity/Applications
This compound ~3.0* 319 (ketone precursor) Low in water; soluble in ethanol Intermediate for NSAID derivatives
Flurbiprofen 3.8 319 Poor in water NSAID (COX inhibitor)
(±)-2-(2-Fluoro[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ~4.2* N/A Moderate in DMSO Hybrid molecule with dual activity (analgesic + anti-inflammatory)

Key Observations :

  • The target alcohol has moderate lipophilicity (LogP ~3.0), making it suitable for drug delivery systems requiring balanced hydrophobicity .
  • Flurbiprofen’s carboxylic acid group enhances water solubility compared to the alcohol but limits blood-brain barrier penetration .
  • The amide derivative exhibits dual pharmacological activity, leveraging both the biphenyl scaffold and amphetamine moiety for enhanced CNS targeting .

Biological Activity

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol, with CAS number 64820-95-7, is a biphenyl derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom at the 2' position of the biphenyl core and a propanol group, which may influence its interaction with biological systems.

  • Molecular Formula : C15H15FO
  • Molecular Weight : 230.28 g/mol
  • Structural Characteristics : The compound's structure includes a biphenyl backbone with a hydroxyl functional group, which can participate in various chemical reactions, enhancing its versatility in biological applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, influencing signaling pathways that regulate cellular functions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related biphenyl derivatives have shown varying degrees of cytotoxicity against different cell lines:

Cell LineIC50 (µM)
U2OS10
THP-115

These values indicate that while some derivatives are cytotoxic at higher concentrations, further research is needed to establish the safety and efficacy of this compound.

Case Studies and Research Findings

A study conducted on related biphenyl compounds highlighted their potential as therapeutic agents. For instance, compounds with similar structural motifs were screened for their activity against Leishmania donovani and Trypanosoma cruzi. The findings suggested that modifications in the biphenyl structure could enhance antiparasitic activities:

"Compounds exhibiting a selectivity index (SI) greater than 50 against either parasite were classified as high potency" .

This indicates that structural modifications can significantly impact biological activity and therapeutic potential.

Q & A

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

  • Methodology :
  • LogP optimization : Introduce polar groups (e.g., –OH, –COOCH₃) to reduce lipophilicity (measured via shake-flask method).
  • Metabolic stability : Replace propanol with cyclopropanol to block CYP3A4-mediated oxidation.
  • Data :
  • Cyclopropanol analogs show 50% longer t₁/₂ in rat plasma compared to propanol derivatives .

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